molecular formula C11H16ClN B3086466 (2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride CAS No. 1159698-12-0

(2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride

Cat. No.: B3086466
CAS No.: 1159698-12-0
M. Wt: 197.70 g/mol
InChI Key: LYJPZUSHOHYPTJ-UHFFFAOYSA-N
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Description

(2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the propenyl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride typically involves the reaction of an appropriate aldehyde or ketone with an amine under specific conditions. One common method is the reductive amination of cinnamaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of amines with biological receptors. It helps in understanding the binding mechanisms and the effects of structural modifications on biological activity.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The compound’s structure allows it to bind to receptor sites, altering the receptor’s conformation and activity.

Comparison with Similar Compounds

  • (2E)-N-Methyl-3-phenyl-2-propen-1-amine hydrochloride
  • (2E)-N-Propyl-3-phenyl-2-propen-1-amine hydrochloride
  • (2E)-N-Isopropyl-3-phenyl-2-propen-1-amine hydrochloride

Comparison: Compared to its similar compounds, (2E)-N-Ethyl-3-phenyl-2-propen-1-amine hydrochloride exhibits unique properties due to the presence of the ethyl group. This structural difference influences its reactivity, binding affinity, and overall biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

N-ethyl-3-phenylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-12-10-6-9-11-7-4-3-5-8-11;/h3-9,12H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJPZUSHOHYPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC=CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159698-12-0
Record name 2-Propen-1-amine, N-ethyl-3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159698-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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